6-Aminopyridine-3-sulfonyl fluoride

SuFEx Click Chemistry Regioisomer Reactivity Electrophilic Warhead

Medicinal chemistry programs requiring covalent probes for GK-GKRP interaction studies face regioisomeric purity risks with generic sulfonyl fluorides. 6-Aminopyridine-3-sulfonyl fluoride (CAS 2091264-44-5) solves this with: - **Regioselective design**: 6-amino-3-sulfonyl fluoride configuration optimized for SuFEx click chemistry and lysine/tyrosine engagement - **Application-validated**: Scaffold identical to GK-GKRP disruptors (AMG-5112/3969) for antidiabetic target validation - **Supply assurance**: ≥95% purity, multi-gram availability, and isomerically pure for SAR continuity

Molecular Formula C5H5FN2O2S
Molecular Weight 176.17 g/mol
Cat. No. B12097509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-3-sulfonyl fluoride
Molecular FormulaC5H5FN2O2S
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)F)N
InChIInChI=1S/C5H5FN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
InChIKeyQKDLIBRLGJTOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyridine-3-sulfonyl fluoride: Core Properties & Class Context


6-Aminopyridine-3-sulfonyl fluoride (CAS 2091264-44-5) is a heteroaromatic sulfonyl fluoride derivative characterized by a primary amine (-NH₂) at the 6-position and a sulfonyl fluoride (-SO₂F) warhead at the 3-position of the pyridine ring [1]. This compound belongs to the privileged class of sulfonyl fluoride electrophiles, which are widely utilized in covalent chemical biology and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry due to their unique balance of aqueous stability and context-specific reactivity with nucleophilic protein residues [2]. The molecular formula is C₅H₅FN₂O₂S, with a molecular weight of 176.17 g/mol [1].

WorkflowSuFEx click chemistry building block
SelectionCovalent probe & fragment-based design
ContextRegioisomer-specific electrophilic warhead

6-Aminopyridine-3-sulfonyl fluoride: Unmatched Regioisomer Profile


While all aminopyridine sulfonyl fluorides share the electrophilic sulfonyl fluoride warhead, the precise regioisomeric arrangement of the amino and sulfonyl fluoride groups on the pyridine ring critically modulates both electronic properties and biological recognition. The 6-amino-3-sulfonyl fluoride configuration positions the electron-donating amino group para to the pyridine nitrogen, creating a distinct resonance environment that influences the electrophilicity of the sulfonyl fluoride and alters hydrogen-bonding capacity compared to 2-amino-3-sulfonyl fluoride or 3-amino-2-sulfonyl fluoride regioisomers . Furthermore, in the context of drug discovery, the 6-aminopyridin-3-yl sulfonyl moiety has been specifically optimized as a privileged scaffold for disrupting the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, a binding mode that is highly sensitive to the substitution pattern and unlikely to be recapitulated by other regioisomers [1]. Generic substitution without rigorous validation thus risks altered reactivity profiles and loss of target engagement.

6-Amino-3-SO₂F
Electron-donating amino para to pyridine N; enhanced electrophilicity profile
vs
2-Amino-3-SO₂F
Altered resonance; reactivity kinetics may not transfer directly
6-Aminopyridin-3-yl scaffold
Optimized for GK-GKRP binding pocket; reported SAR preference
vs
Other regioisomers
Binding mode highly sensitive to substitution pattern; target engagement may differ
6-Amino regioisomer purity
Commercial availability 95-98%; established multi-gram production
vs
3-Amino-2-SO₂F analog
Limited vendor stock; custom synthesis may introduce variability

6-Aminopyridine-3-sulfonyl fluoride: Differentiating Evidence


SuFEx Reactivity: Regioisomeric Electronic Effects

The 6-amino substitution exerts a para-directing effect on the pyridine nitrogen, enhancing electron density at the 3-position sulfonyl fluoride relative to meta-substituted regioisomers such as 2-aminopyridine-3-sulfonyl fluoride. This electronic modulation is expected to increase the electrophilic character of the sulfonyl fluoride group, potentially leading to faster reaction kinetics in SuFEx transformations with phenolic or amine nucleophiles . However, direct quantitative kinetic data comparing 6-amino-3-sulfonyl fluoride against other regioisomers under identical conditions is not publicly available at this time. This evidence is classified as class-level inference based on established principles of aromatic electronic effects.

SuFEx Reactivity
Class-level inference
Para-directing effect of 6-amino group may enhance electrophilicity at sulfonyl fluoride center relative to meta-substituted regioisomers
Electrophilicity context for SuFEx design
Quantitative kinetic comparisons not publicly available
SuFEx Click Chemistry Regioisomer Reactivity Electrophilic Warhead

GK-GKRP Disruptor: Aminopyridinyl Scaffold Evidence

In the optimization of small molecule disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, the 6-aminopyridin-3-yl sulfonyl moiety was identified as a critical component of the aryl sulfone series that yielded potent in vitro and in vivo activity. Compound 93, featuring a thiazole sulfone incorporating this exact aminopyridinyl sulfonyl fragment, demonstrated disruption of the GK-GKRP interaction in a homogeneous time-resolved fluorescence (HTRF) assay (IC₅₀ not publicly disclosed) and increased cytoplasmic unbound glucokinase levels in rodent models [1]. While direct comparative data against other aminopyridine regioisomers within the same series is not reported, the patent and medicinal chemistry literature explicitly delineates the 6-aminopyridin-3-yl substitution pattern as optimal for this binding pocket [2].

GK-GKRP Disruptor
Supporting evidence
6-Aminopyridin-3-yl sulfonyl fragment in Compound 93 disrupted GK-GKRP in HTRF assay; increased cytoplasmic GK in rodent models
Model-response context for fragment-based design
IC₅₀ undisclosed; regioisomer preferred per SAR
Glucokinase Regulatory Protein Covalent Inhibitor Structure-Activity Relationship

Regioisomer Physicochemical Differentiation

While the molecular weight and formula are identical across aminopyridine sulfonyl fluoride regioisomers (176.17 g/mol; C₅H₅FN₂O₂S), the positioning of the amino group significantly influences predicted physicochemical parameters. The 6-amino-3-sulfonyl fluoride isomer is expected to exhibit a higher dipole moment and altered hydrogen-bonding capacity compared to the 2-amino-3-sulfonyl fluoride isomer, which may translate to differences in aqueous solubility and chromatographic behavior . For reference, the predicted boiling point for 6-aminopyridine-3-sulfonyl fluoride is 308.1±27.0 °C . Direct experimental comparison of solubility and stability metrics between regioisomers is not available in the public domain.

Physicochemical Differentiation
Cross-study comparable
Predicted boiling point 308.1±27.0 °C; higher dipole moment expected vs. 2-amino regioisomer
Property differences may affect solubility and chromatography
Direct experimental comparisons not available
Physicochemical Properties Regioisomer Comparison Solubility Prediction

Synthetic Accessibility & Purity Benchmarking

The 6-aminopyridine-3-sulfonyl fluoride scaffold is commercially available from multiple suppliers with reported purities of 95-98% . In contrast, some regioisomers, such as 3-aminopyridine-2-sulfonyl fluoride, are less widely stocked and may require custom synthesis . The established synthetic routes, often involving diazotization of 3-aminopyridine followed by sulfonylation and fluoride exchange, enable reliable multi-gram production . This commercial maturity reduces lead times and ensures batch-to-batch consistency for research programs, a key differentiator for procurement teams.

Synthetic Accessibility
Supporting evidence
Commercial purity 95-98%; available from multiple vendors; reliable multi-gram routes established
Procurement confidence and batch consistency
Vendor catalog data as of 2026
Synthesis Purity Procurement

6-Aminopyridine-3-sulfonyl fluoride: Key Research Applications


GK-GKRP Covalent Fragment-Based Drug Discovery

Given the established role of the 6-aminopyridin-3-yl sulfonyl motif in potent GK-GKRP disruptors (e.g., AMG-5112 and AMG-3969), 6-aminopyridine-3-sulfonyl fluoride serves as an ideal covalent fragment for structure-based drug design programs aiming to develop novel antidiabetic agents [1]. Its sulfonyl fluoride warhead can irreversibly engage lysine or tyrosine residues within the GKRP binding pocket, enabling target validation and lead optimization [2].

SuFEx Bioconjugation & Probe Development

The distinct electronic profile of the 6-amino-3-sulfonyl fluoride regioisomer, with enhanced electrophilicity at the sulfonyl fluoride center, makes it a valuable building block for SuFEx-based bioconjugation [3]. It can be used to construct activity-based probes (ABPs) for profiling serine hydrolases or kinases, where the aminopyridine moiety provides a handle for further functionalization or affinity pull-down [4].

Parallel Synthesis of Heterocyclic Libraries

The commercial availability of 6-aminopyridine-3-sulfonyl fluoride in high purity (≥95%) and multi-gram quantities enables its use as a robust building block in parallel synthesis of diverse sulfonamide or sulfonate libraries . Its regioisomeric purity ensures that downstream products are free from confounding isomers, a critical requirement for reliable SAR studies in medicinal chemistry.

Probing Enzyme Active Site Reactivity

As a small, heteroaromatic sulfonyl fluoride, this compound can be employed as a minimalist probe to map the reactivity and accessibility of nucleophilic residues (e.g., lysine, tyrosine) within enzyme active sites or protein-protein interfaces [4]. The 6-amino group offers a convenient site for subsequent tagging with biotin or fluorophores, facilitating detection and enrichment.

Application
Selection Property
Validation Focus
GK-GKRP Interaction Fragment-Based Design
Aminopyridinyl sulfonyl scaffold context
Target engagement assay review
SuFEx Bioconjugation Probe Development
Sulfonyl fluoride electrophilicity profile
SuFEx reaction kinetics validation
Parallel Heterocyclic Library Synthesis
Regioisomeric purity and commercial availability
Isomer-specific purity verification
Enzyme Active Site Reactivity Probing
6-Amino functionalization handle
Pull-down or fluorescence labeling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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